n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine
CAS No.:
VCID: VC19959440
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine is a complex organic compound belonging to the class of substituted pyridines and thiazoles. This compound features a thiazole ring and a nitro group attached to a pyridine moiety, which are key structural elements influencing its potential biological activities and chemical properties. Key Structural Features:
Synthesis OverviewThe synthesis of n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine typically involves multi-step reactions starting from readily available thiazole and pyridine derivatives. Techniques such as refluxing, thin-layer chromatography (TLC), and purification methods like recrystallization or chromatography are employed to isolate the desired product. Potential Biological ActivitiesThe compound's unique structure suggests potential interactions with biological targets, such as enzymes or receptors involved in various biochemical pathways. The presence of both thiazole and pyridine rings allows for possible binding to these targets, which could lead to biological activities like antimicrobial or antifungal effects, although specific studies on this compound are not detailed in the available literature. Characterization TechniquesCharacterization of n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine involves techniques such as:
Comparison with Related CompoundsWhile specific data on n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine is limited, related compounds like N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine provide insights into the potential properties and applications of such thiazole and pyridine derivatives. For instance, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine has a molecular weight of 312.3 g/mol and is characterized by its IUPAC name and InChIKey . Table 2: Characterization Techniques
|
||||||
---|---|---|---|---|---|---|---|
Product Name | n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine | ||||||
Molecular Formula | C11H12N4O2S | ||||||
Molecular Weight | 264.31 g/mol | ||||||
IUPAC Name | N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-5-nitropyridin-2-amine | ||||||
Standard InChI | InChI=1S/C11H12N4O2S/c1-8-14-9(7-18-8)4-5-12-11-3-2-10(6-13-11)15(16)17/h2-3,6-7H,4-5H2,1H3,(H,12,13) | ||||||
Standard InChIKey | ZLIHCGOSQTUPND-UHFFFAOYSA-N | ||||||
Canonical SMILES | CC1=NC(=CS1)CCNC2=NC=C(C=C2)[N+](=O)[O-] | ||||||
PubChem Compound | 18155795 | ||||||
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume